Structural Differentiation via 5-Fluoro Substitution on the Benzofuran Core
This compound is distinguished from the unsubstituted 2,3-dihydrobenzofuran-3-acetic acid (CAS 76570-83-7) by the presence of a single fluorine atom at the 5-position of the benzofuran ring. This modification is a well-established strategy in medicinal chemistry to modulate a molecule's properties [1].
| Evidence Dimension | Chemical Structure |
|---|---|
| Target Compound Data | C10H9FO3; Molecular Weight: 196.18 g/mol; Contains 5-Fluoro substituent |
| Comparator Or Baseline | C10H10O3; Molecular Weight: 178.18 g/mol; Unsubstituted parent analog (CAS 76570-83-7) |
| Quantified Difference | Addition of a fluorine atom (increase of ~18 Da in molecular weight) |
| Conditions | N/A - Structural comparison |
Why This Matters
The 5-fluoro substituent is a critical variable in SAR campaigns, directly impacting target binding, metabolic stability, and pharmacokinetic profiles compared to the non-fluorinated parent scaffold [1].
- [1] Gillis, E. P., et al. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. View Source
